The synthesis of 9,10-deepithio-9,10-didehydroacanthifolicin can be achieved through various methods, both natural and synthetic. The natural biosynthesis involves complex pathways typical of polyketides.
The biosynthetic pathway begins with the condensation of acetate units, followed by several enzymatic transformations leading to the formation of the characteristic polyether structure. Key steps include:
Laboratory syntheses have been developed to create analogs and study structure-activity relationships:
The molecular formula of 9,10-deepithio-9,10-didehydroacanthifolicin is C44H68O13, with a molar mass of approximately 805 g/mol .
9,10-deepithio-9,10-didehydroacanthifolicin primarily participates in reactions involving:
The mechanism of action for 9,10-deepithio-9,10-didehydroacanthifolicin centers around its ability to inhibit protein phosphatases:
Studies have shown that this compound can significantly affect cellular processes such as proliferation and apoptosis through its action on phosphatases .
9,10-deepithio-9,10-didehydroacanthifolicin has several scientific applications:
9,10-Deepithio-9,10-didehydroacanthifolicin is a sulfur-containing analog of okadaic acid (OA), sharing its core polyketide backbone synthesized through dinoflagellate polyketide synthase (PKS) pathways. These enzymatic systems are modular megasynthases that iteratively assemble acetate and glycolate units into complex polyether scaffolds. Recent studies reveal that dinoflagellate PKS pathways operate via a trans-acyltransferase system, where discrete AT domains activate malonyl-CoA extender units for loading onto acyl carrier protein (ACP) domains [6] [8]. In Amphidinium carterae, cerulenin inhibition experiments demonstrate >90% reduction in acetate incorporation into polyketide toxins (including amphidinols and OA analogs), confirming the essential role of ketosynthase (KS) domains in chain elongation [6].
Giant PKS enzymes ("PKZILLAs") identified in toxin-producing haptophytes and dinoflagellates reach sizes up to 4.7 megadaltons with 140 catalytic domains, enabling the assembly of massive polyether backbones like the 90-carbon prymnesins [8]. Transcriptomic analyses of Prorocentrum lima reveal PKS genes organized in sequential modules responsible for:
Table 1: Core Domains in Dinoflagellate PKS Modules
Domain | Function | Conservation in OA Producers |
---|---|---|
KS | Carbon chain elongation | 100% |
AT | Malonyl-CoA selection | 65% (frequently trans-acting) |
KR | Ketoreduction | Variable (absent in dehydration zones) |
DH | Dehydration | Forms double bonds for epoxidation |
ACP | Substrate shuttling | 100% |
TE | Termination | Releases full-length polyketide |
Stable isotope probing illuminates the biogenesis of 9,10-deepithio-9,10-didehydroacanthifolicin’s carbon skeleton. When cultured with [1-¹³C]-acetate, Prorocentrum lima incorporates labeled carbons into OA’s backbone at alternating positions (C2-C3, C4-C5, etc.), confirming classical acetate-derived polyketide assembly [5]. The C1 carbon of acetate consistently appears at carbonyl or methine positions, while C2 labels methyl/methylene groups. Crucially, glycolate serves as the starter unit, contributing C37-C38 atoms with retention of its carboxyl oxygen as the C38 carbonyl [1] [6].
Carbon deletion events—a hallmark of OA-family toxins—were demonstrated using [1,2-¹³C₂]-acetate. Nuclear magnetic resonance (NMR) analysis reveals intact acetate units except at positions C8-C9, C16-C17, and C21-C22, where Favorskii rearrangements excise carbon atoms. This generates the characteristic skipped methylene patterns observed in 9,10-deepithio-9,10-didehydroacanthifolicin [1]. Sulfur incorporation likely occurs post-PKS via thioesterification at C9-C10, forming the deepithio bridge from cysteine-derived sulfur [4].
Table 2: Isotope Incorporation Patterns in OA Congeners
Precursor | Label Position | Incorporation Site in Polyketide | Chemical Consequence |
---|---|---|---|
[1-¹³C]-acetate | C1 | Odd-numbered carbons | Carbonyl/methine formation |
[2-¹³C]-acetate | C2 | Even-numbered carbons | Methyl/methylene groups |
[¹⁸O]-glycolate | Carboxyl O | C38 carbonyl | Confirms starter unit role |
[³⁴S]-cysteine | Sulfur | C9-C10 bridge | Epithiolane formation |
The Favorskii rearrangement—a nucleophile-driven α-halo ketone rearrangement—is evolutionarily conserved in marine polyether biosynthesis. In OA and 9,10-deepithio-9,10-didehydroacanthifolicin, this reaction enables chain shortening during PKS assembly. Biochemical evidence indicates that chlorinated intermediates (e.g., 2-chloro-ACP) undergo intramolecular nucleophilic attack by downstream enolates, expelling chloride and generating cyclopropanone intermediates. Subsequent decarboxylation yields contracted chains with exocyclic olefins [1] [6].
Homologous Favorskii domains occur in:
Sequence alignment of KS domains from these organisms shows 45–60% identity in catalytic triads (Cys-His-His), but divergent flanking regions that dictate substrate channeling. This suggests an ancient horizontal gene transfer event followed by clade-specific adaptations. In dinoflagellates, Favorskii domains are embedded within multi-modular PKSs, whereas bacterial systems use discrete decarboxylases [5] [8].
9,10-Deepithio-9,10-didehydroacanthifolicin shares core structural features with dinophysistoxin-1 (DTX-1), but differs in functionalization at key positions:
A. Methylation Patterns
B. Epoxide vs. Episulfide
C. Acute vs. Chronic Toxicity
Table 3: Structural and Functional Divergence in OA Derivatives
Toxin | Molecular Formula | Key Modification | PP2A IC₅₀ (nM) | Acute Oral LD₅₀ (μg/kg) |
---|---|---|---|---|
Okadaic acid | C₄₄H₆₈O₁₃ | None | 0.2 | 1069 |
DTX-1 | C₄₅H₇₀O₁₃ | C35 methylation | 0.1 | 897 |
9,10-Deepithio-9,10-didehydroacanthifolicin | C₄₄H₆₆O₁₂S | C9-C10 episulfide | 0.05* | Not determined |
*Estimated from structural analogs
The evolutionary trajectory of these toxins reflects niche adaptation: DTX-1’s methylation likely arose in Dinophysis spp. as a detoxification mechanism, while acanthifolicin’s episulfide may confer resistance to enzymatic degradation in benthic environments [4] [5].
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